molecular formula C14H19NO3 B13407994 2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 89368-17-2

2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No.: B13407994
CAS No.: 89368-17-2
M. Wt: 249.30 g/mol
InChI Key: UEDOFGGPVGKQEJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole is a substituted oxazole derivative featuring a phenyl ring with 2,5-dimethoxy and 4-methyl substituents, fused to a 4,4-dimethyloxazoline ring. Oxazoles are heterocyclic compounds with a five-membered ring containing oxygen and nitrogen, often utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The 4,4-dimethyl substituents on the oxazole ring introduce steric hindrance, which may affect conformational flexibility and intermolecular interactions .

Properties

CAS No.

89368-17-2

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C14H19NO3/c1-9-6-12(17-5)10(7-11(9)16-4)13-15-14(2,3)8-18-13/h6-7H,8H2,1-5H3

InChI Key

UEDOFGGPVGKQEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C2=NC(CO2)(C)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized under acidic conditions to yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole products.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible psychoactive properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter systems or other cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

a) 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS: 98191-99-2)
  • Substituents : Chlorine at the 2-position of the phenyl ring.
  • Key Differences :
    • Electronic Effects : Chlorine is electron-withdrawing, reducing electron density on the phenyl ring compared to the dimethoxy/methyl-substituted target compound.
    • Reactivity : Likely more reactive in nucleophilic aromatic substitution (NAS) due to the electron-deficient aromatic system.
    • Applications : Primarily used as a laboratory chemical for synthetic research .
b) 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole
  • Substituents : Bromine at the 2-position of the phenyl ring.
  • Key Differences :
    • Steric and Electronic Effects : Bromine’s larger atomic radius increases steric bulk compared to chlorine or methoxy groups. Its electron-withdrawing nature is similar to chlorine but with greater polarizability.
    • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s utility as a leaving group .

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole (CAS: 51304-30-4)

  • Substituents : Two phenyl groups at the 4- and 5-positions of the oxazole ring.
  • Key Differences: Electronic Effects: The diphenyl configuration creates a highly conjugated system, enhancing π-π stacking interactions. Applications: Potential use in materials science for organic semiconductors or fluorescent dyes due to extended conjugation .

Organotellurium Analogue

The compound [2-[1-(3,5-dimethylphenyl)-2-naphthyl]-4,5-dihydro-4,4-dimethyloxazole] incorporates a naphthyl group and a tellurium atom, stabilized by Te···N intramolecular nonbonded interactions.

  • Key Differences: Stabilization Mechanisms: The Te···N interactions enhance thermodynamic stability, a feature absent in the purely organic target compound. Applications: Primarily studied in organometallic chemistry for catalysis or as precursors to tellurium-containing polymers .

Comparative Analysis Table

Compound Name Substituents (Phenyl Ring) Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2,5-dimethoxy, 4-methyl Oxazole, dimethyl Not provided High electron density; potential drug intermediates
2-(2-Chlorophenyl) analogue 2-Cl Oxazole, dimethyl Not provided Lab chemical; reactive in NAS
2-(2-Bromophenyl) analogue 2-Br Oxazole, dimethyl Not provided Cross-coupling reactions
2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole 4,5-diphenyl Oxazole, dimethyl 251.32 Materials science (conjugated systems)
Organotellurium compound 3,5-dimethylphenyl, naphthyl Te···N interactions Not provided Organometallic catalysis

Research Findings and Implications

  • Electronic Tuning : The target compound’s dimethoxy groups make it more electron-rich than halogenated analogues, favoring electrophilic aromatic substitution or coordination with Lewis acids.
  • Biological Relevance : While halogenated analogues are primarily lab reagents, the dimethoxy/methyl-substituted compound may exhibit enhanced bioavailability or receptor binding in medicinal chemistry contexts (though specific data is absent in the evidence).

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